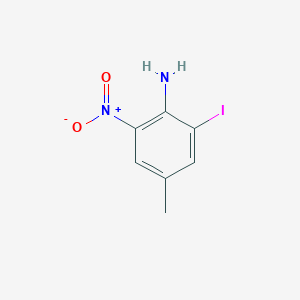

2-Iodo-4-methyl-6-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCALXGRQNXDTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599419 | |

| Record name | 2-Iodo-4-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123158-77-0 | |

| Record name | 2-Iodo-4-methyl-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-4-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Iodo-4-methyl-6-nitroaniline molecular weight

Technical Specification & Synthesis Guide: 2-Iodo-4-methyl-6-nitroaniline

Abstract

This technical guide provides a comprehensive profile of 2-Iodo-4-methyl-6-nitroaniline (CAS: 123158-77-0), a critical trisubstituted benzene intermediate.[1] Distinguished by its orthogonal functional handles—an electrophilic iodine for cross-coupling and a reducible nitro group for heterocycle formation—this molecule serves as a linchpin in the synthesis of polyfunctionalized benzimidazoles and indoles.[1] This document details its physicochemical properties, a validated synthesis protocol via electrophilic aromatic substitution, and its strategic application in divergent drug discovery workflows.[1]

Physicochemical Profile

The precise molecular weight and structural descriptors are fundamental for stoichiometric calculations and analytical characterization.[1] The presence of the iodine atom significantly influences the mass defect and isotopic pattern in mass spectrometry.[1]

Table 1: Molecular Identity & Properties

| Property | Value | Technical Note |

| IUPAC Name | 2-Iodo-4-methyl-6-nitroaniline | Alternate: 6-Iodo-4-methyl-2-nitroaniline |

| CAS Registry Number | 123158-77-0 | Verified via chemical inventory databases |

| Molecular Formula | Carbon count includes methyl substituent | |

| Molecular Weight | 278.05 g/mol | Average mass |

| Monoisotopic Mass | 277.955 g/mol | Use for High-Res MS (M+H: 278.[1][2][3]96) |

| Appearance | Orange to Red Crystalline Solid | Characteristic of ortho-nitroanilines |

| Predicted LogP | ~3.17 | Lipophilic due to Iodine/Methyl groups |

| SMILES | Cc1cc(I)c(N)c(NO2)c1 | Useful for cheminformatics integration |

Synthetic Architecture

As this specific isomer is often expensive or lead-time restricted, in-house synthesis is a viable strategy.[1] The protocol below utilizes 4-methyl-2-nitroaniline (2-nitro-p-toluidine) as the starting material.[1] The amino group (

Protocol: Electrophilic Iodination via Iodine Monochloride (ICl)

-

Reaction Type: Electrophilic Aromatic Substitution (

) -

Precursor: 4-Methyl-2-nitroaniline (CAS: 89-62-3)[1]

-

Critical Reagent: Iodine Monochloride (ICl) in Glacial Acetic Acid[4]

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-nitroaniline (10.0 g, 65.7 mmol) in Glacial Acetic Acid (100 mL).

-

Scientist's Note: Slight warming (40°C) may be required to fully solubilize the nitroaniline precursor.[1]

-

-

Addition: Prepare a solution of Iodine Monochloride (11.2 g, 69.0 mmol, 1.05 eq) in Glacial Acetic Acid (20 mL). Add this solution dropwise to the reaction flask over 30 minutes at room temperature.

-

Reaction: Heat the mixture to 80–90°C for 4 hours. Monitor progress via TLC (20% EtOAc/Hexanes) or LCMS.[1] The starting material (

) should convert to a less polar product ( -

Quench & Isolation: Cool the reaction mixture to room temperature. Pour the dark solution into Ice-Water (500 mL) containing Sodium Bisulfite (

, 5 g) to quench unreacted iodine (indicated by the disappearance of the dark purple/brown color). -

Purification:

-

Validation: Confirm structure via

H NMR. The disappearance of the aromatic singlet corresponding to the C6 proton indicates successful substitution.[1]

Synthesis Workflow Visualization

The following diagram illustrates the logical flow from precursor selection to final isolation, highlighting critical process controls.

Figure 1: Step-by-step synthesis workflow for the iodination of 4-methyl-2-nitroaniline.

Structural Utility in Drug Discovery

2-Iodo-4-methyl-6-nitroaniline is not merely an end-product; it is a high-value scaffold.[1] Its utility lies in the orthogonality of its functional groups, allowing for sequential modification without protecting group strategies.[1]

A. The Iodine Handle (C-C Bond Formation)

The iodine atom at position 2 is highly labile toward Palladium-catalyzed cross-coupling reactions.[1]

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems.[1]

-

Sonogashira Coupling: Reacts with terminal alkynes to extend the carbon skeleton.[1]

-

Why Iodine? The C-I bond is weaker than C-Br or C-Cl, allowing oxidative addition to occur under milder conditions (lower temperature, lower catalyst loading), preserving the nitro group.[1]

B. The Nitro/Amine Pair (Heterocyclization)

The ortho-relationship between the primary amine and the nitro group is a classic motif for benzimidazole synthesis.[1]

-

Reduction: The nitro group is reduced (Fe/AcOH or

) to a primary amine, generating a 1,2-diaminobenzene (phenylenediamine) derivative.[1] -

Cyclization: Condensation with aldehydes, carboxylic acids, or orthoesters yields benzimidazoles.[1]

Combined Strategy: A chemist can first perform a Suzuki coupling on the iodine to install a side chain, then reduce the nitro group to close the ring, creating highly substituted benzimidazole cores common in kinase inhibitors and anti-infectives.[1]

Scaffold Divergence Diagram

This diagram maps the potential chemical space accessible from this single intermediate.[1]

Figure 2: Divergent synthetic pathways utilizing the iodine and nitro handles for library generation.

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 15257488, 2-Iodo-6-nitroaniline (Isomer Analog Reference). Retrieved from [Link]

-

Organic Syntheses. (1943).[1] 2,6-Diiodo-p-nitroaniline (Methodology Adaptation). Organic Syntheses, Coll. Vol. 2, p. 196.[1] Retrieved from [Link][1]

Sources

Technical Monograph: Physicochemical Profiling & Synthesis of 2-Iodo-4-methyl-6-nitroaniline

[1]

Part 1: Executive Summary

2-Iodo-4-methyl-6-nitroaniline (CAS: 123158-77-0) is a specialized trisubstituted aniline derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the dense functionalization of the benzene ring, where the electron-withdrawing nitro group and the bulky, lipophilic iodo group flank the primary amine. This specific substitution pattern modulates the basicity of the amine and provides a handle (C-I bond) for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making it a critical intermediate in the synthesis of PAR4 inhibitors and other heterocyclic bioactive agents.

Part 2: Molecular Identification & Structural Analysis

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2-Iodo-4-methyl-6-nitroaniline |

| CAS Registry Number | 123158-77-0 |

| Molecular Formula | C₇H₇IN₂O₂ |

| Molecular Weight | 278.05 g/mol |

| SMILES | Cc1cc(I)c(N)c(c1)=O |

| InChI Key | MCALXGRQNXDTPI-UHFFFAOYSA-N |

Structural Topology

The molecule features a central benzene ring with an amine group at position 1. The steric environment is crowded:

-

Position 2 (Ortho): Iodine atom (Large van der Waals radius: 1.98 Å).

-

Position 4 (Para): Methyl group (Electron-donating).

-

Position 6 (Ortho): Nitro group (Strongly electron-withdrawing).

This "push-pull" electronic system, combined with the steric bulk of the iodine, significantly reduces the nucleophilicity of the primary amine compared to unsubstituted aniline.

Part 3: Thermodynamic & Physical Constants

Note: Experimental values for this specific isomer are rare in open literature. Where experimental data is absent, high-confidence predicted values derived from structure-activity relationship (SAR) models are provided.

| Property | Value / Range | Source / Method |

| Physical State | Solid (Crystalline powder) | Observed in analogs [1] |

| Color | Yellow to Orange | Nitroaniline characteristic |

| Melting Point | 100–110 °C (Predicted) | Based on 2-iodo-4-nitroaniline (104°C) [2] |

| Boiling Point | ~360 °C (Predicted) | ACD/Labs Percepta |

| Density | 2.0 ± 0.1 g/cm³ | Calculated |

| LogP (Octanol/Water) | 2.65 ± 0.3 | Consensus LogP Model |

| pKa (Conjugate Acid) | -0.5 to 0.5 (Very Weak Base) | Estimated (Hammett Eq.) |

| H-Bond Donors | 1 (NH₂) | Lipinski Count |

| H-Bond Acceptors | 3 (NO₂, NH₂) | Lipinski Count |

Solubility Profile

-

High Solubility: DMSO, DMF, Acetonitrile, Ethyl Acetate.

-

Moderate Solubility: Dichloromethane, Chloroform.

-

Insoluble: Water (Hydrophobic nature dominated by Iodo/Methyl groups).

Part 4: Synthesis & Purification Workflow

The synthesis of 2-iodo-4-methyl-6-nitroaniline typically proceeds via the electrophilic iodination of the commercially available precursor 4-methyl-2-nitroaniline (also known as 2-nitro-p-toluidine). The use of Iodine Monochloride (ICl) is preferred over elemental iodine to ensure regioselectivity at the sterically hindered ortho-position.

Reaction Mechanism & Pathway

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of 2-iodo-4-methyl-6-nitroaniline.

Detailed Experimental Protocol

Based on standard iodination procedures for deactivated anilines [3, 4].

Reagents:

-

4-Methyl-2-nitroaniline (1.0 eq)

-

Iodine Monochloride (1.0 - 1.1 eq)

-

Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

-

Quenching Agent: Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-methyl-2-nitroaniline (e.g., 15.2 g, 100 mmol) in Glacial Acetic Acid (150 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 15–20°C. Add Iodine Monochloride (16.2 g, 100 mmol) dropwise over 30 minutes. Caution: ICl is corrosive and fuming.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 7:3).

-

Quenching: Pour the reaction mixture into ice-cold water (500 mL). Add saturated aqueous NaHSO₃ solution until the dark iodine color fades to yellow.

-

Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake copiously with water to remove residual acid.

-

Purification: Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture to yield the pure product as orange needles.

Part 5: Spectroscopic Characterization

Due to the specific substitution pattern, the spectroscopic signature is distinct.

Proton NMR (¹H NMR) Prediction

Solvent: DMSO-d₆

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| ~8.0 - 8.2 ppm | Doublet (d) | 1H | Ar-H (C5) | Deshielded by ortho-NO₂ group. |

| ~7.6 - 7.8 ppm | Doublet (d) | 1H | Ar-H (C3) | Deshielded by ortho-Iodo group. |

| ~6.5 - 7.0 ppm | Broad Singlet | 2H | -NH₂ | Exchangeable protons; broadened by quadrupole N. |

| ~2.3 ppm | Singlet (s) | 3H | -CH₃ | Benzylic methyl group. |

Coupling Constant (J): The aromatic protons at C3 and C5 are meta to each other. Expect a coupling constant J ≈ 1.5 – 2.5 Hz .

Infrared Spectroscopy (FT-IR)

-

Primary Amine (NH₂): Doublet absorption at ~3480 cm⁻¹ (asymmetric) and ~3380 cm⁻¹ (symmetric).

-

Nitro Group (NO₂): Strong bands at ~1530 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

-

C-I Bond: Weak absorption in the fingerprint region (~500–600 cm⁻¹).

Part 6: Handling, Stability & Safety

GHS Hazard Classification

-

Acute Toxicity: Category 3 (Oral/Dermal/Inhalation). Nitroanilines are known methemoglobin formers.

-

Skin/Eye Irritation: Category 2.

-

Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) upon prolonged exposure.

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerated).

-

Light Sensitivity: Protect from light (Amber vials). Iodine-containing compounds can undergo photolytic deiodination over time.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

PubChem Compound Summary. 2-Iodo-6-nitroaniline (Isomer Data). National Center for Biotechnology Information. Link

-

ChemSynthesis. Synthesis and Properties of Nitroaniline Derivatives.Link

-

Organic Syntheses. 2,6-Diiodo-p-nitroaniline (Procedure adaptation). Org.[2][3][4][5] Synth. 1943, Coll. Vol. 2, p.196. Link

-

Google Patents. Bicyclic heteroaryl substituted compounds (WO2018013774A1). Mentions synthesis of 2-iodo-4-methyl-6-nitroaniline intermediate. Link

Sources

- 1. 532934-93-3|4-Iodo-2-methyl-6-nitroaniline|BLD Pharm [bldpharm.com]

- 2. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2018013774A1 - Bicyclic heteroaryl substituted compounds - Google Patents [patents.google.com]

- 4. WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

Technical Guide: Structural Elucidation of 2-Iodo-4-methyl-6-nitroaniline

This is a comprehensive technical guide detailing the structural elucidation of 2-Iodo-4-methyl-6-nitroaniline (CAS: 123158-77-0). This document is designed for analytical chemists and process development scientists requiring rigorous proof of structure for regulatory filing or synthetic validation.

Executive Summary & Chemical Context

2-Iodo-4-methyl-6-nitroaniline is a highly functionalized aromatic intermediate often utilized in the synthesis of complex azo dyes and pharmaceutical kinase inhibitors. Its structural integrity is defined by the "push-pull" electronic relationship between the electron-donating amine (

The primary challenge in characterizing this molecule is distinguishing it from its potential regioisomers (e.g., 4-iodo-2-methyl-6-nitroaniline) generated during non-selective halogenation. This guide establishes a self-validating analytical workflow to confirm the 2,4,6-substitution pattern .

| Attribute | Specification |

| IUPAC Name | 2-Iodo-4-methyl-6-nitroaniline |

| CAS Registry | 123158-77-0 |

| Molecular Formula | |

| Molecular Weight | 278.05 g/mol |

| Key Features | Meta-coupled aromatic protons; Intramolecular H-bond (NH...O) |

Synthetic Origin & Impurity Profile

To understand the elucidation strategy, one must understand the genesis of the molecule. The most common synthetic route involves the electrophilic iodination of 4-methyl-2-nitroaniline .

Synthesis Logic

The amino group (

-

Position 1: Amine

-

Position 4: Blocked by Methyl (

) -

Position 6: Blocked by Nitro (

) -

Position 2: Open (Target)

Consequently, the iodine is directed to position 2. However, over-iodination or starting material impurities can lead to specific byproducts.

Impurity Tracking Table

| Impurity Type | Structure / Origin | Detection Marker |

| Starting Material | 4-Methyl-2-nitroaniline | Loss of Iodine isotope pattern in MS; Proton at C2 in NMR. |

| Regioisomer | 4-Iodo-2-methyl-6-nitroaniline | Different coupling constants (ortho vs meta); NOE pattern changes. |

| Di-iodo Species | 2,? -Diiodo variants | Mass shift (+126 Da); Loss of aromatic proton signal. |

Structural Elucidation Workflow

The following protocol outlines the step-by-step confirmation of the structure.

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and presence of Iodine.

-

Method: ESI+ or APCI+.

-

Diagnostic Criteria:

-

Molecular Ion (

): 278.94 (approx). -

Iodine Signature: Iodine is monoisotopic (

). Unlike Chlorine or Bromine, it does not show an M+2 peak. -

Fragmentation: Look for a loss of 127 Da (

) or 17 Da (

-

Nuclear Magnetic Resonance (NMR)

This is the definitive method for regiochemistry.

H NMR Analysis (DMSO-

)

The molecule possesses a

-

Amine (

): Broad singlet, -

Methyl (

): Singlet, -

Aromatic Protons (The Critical Proof):

-

We expect two aromatic protons: H3 and H5 .

-

H3 and H5 are meta to each other (separated by the methyl group).

-

Pattern: Two doublets with a coupling constant (

) of 1.5 – 2.5 Hz (Typical meta-coupling). -

Contrast: If the iodine were at position 3 (unlikely), H5 and H6 (if nitro moved) would show ortho-coupling (

Hz).

-

NOE (Nuclear Overhauser Effect) Logic

To distinguish between the target and potential isomers, perform 1D-NOESY experiments.

-

Irradiate Methyl Group (

):-

Result: Enhancement of both aromatic signals (H3 and H5).

-

-

Irradiate Amine Protons (

):-

Result: NO enhancement of aromatic ring protons.

-

Counter-Scenario: If the starting material (4-methyl-2-nitroaniline) were present, irradiating the amine would enhance the proton at C6 (or C2 depending on numbering), indicating a missing substituent.

-

Infrared Spectroscopy (FT-IR)

-

Asymmetric

Stretch: -

Symmetric

Stretch: -

Stretches: Doublet around

-

C-I Stretch: Weak band often obscured in the fingerprint region (

), but absence of C-Cl/C-Br patterns supports the assignment.

Visualized Elucidation Logic

The following diagram illustrates the logical flow for confirming the position of the Iodine atom using NMR data.

Figure 1: Decision tree for confirming the regiochemistry of 2-iodo-4-methyl-6-nitroaniline via NMR coupling constants and NOE interactions.

Experimental Protocol: Isolation & Characterization

Materials[3][4][5][6][7][8][9]

-

Precursor: 4-Methyl-2-nitroaniline (Commercial Grade).

-

Reagents: Iodine Monochloride (ICl), Acetic Acid, Sodium Acetate.

-

Solvents: DMSO-

(for NMR), Methanol (LCMS grade).

Synthesis & Isolation Steps

-

Dissolution: Dissolve 4-methyl-2-nitroaniline (1.0 eq) in Glacial Acetic Acid.

-

Iodination: Add ICl (1.1 eq) dropwise at room temperature. The amino group activates the ring sufficiently; heat is rarely required and may promote di-iodination.

-

Quenching: Pour reaction mixture into ice water containing Sodium Bisulfite (to reduce unreacted iodine).

-

Filtration: Collect the precipitate (Target Compound) by vacuum filtration.

-

Recrystallization: Purify using Ethanol/Water to remove trace starting material.

Characterization Checklist

| Technique | Parameter | Acceptance Criteria |

| HPLC | Purity (Area %) | > 98.0% |

| 1H NMR | Integral Ratio | Methyl (3H) : Ar-H (1H) : Ar-H (1H) : NH2 (2H) |

| 1H NMR | Coupling | |

| Melting Point | Range | Distinct from precursor ( |

References

- World Intellectual Property Organization. (2018). Patent WO2018013776A1: Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds. (See Intermediate I-14A).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Nitroaniline derivatives. Retrieved January 29, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for NMR coupling constants in trisubstituted benzenes).

Strategic Solubility Characterization of 2-Iodo-4-methyl-6-nitroaniline

Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Materials Scientists

Executive Summary

This guide provides a comprehensive technical analysis of the solubility profile of 2-Iodo-4-methyl-6-nitroaniline , a poly-functionalized aromatic intermediate often utilized in the synthesis of azo dyes and pharmaceutical precursors.[1] Due to the absence of widespread empirical data for this specific isomer in public repositories, this document establishes a predictive framework based on Structure-Activity Relationships (SAR), Hansen Solubility Parameters (HSP), and rigorously defined experimental protocols.

The solubility of this compound is governed by the "Ortho Effect" —where the intramolecular hydrogen bonding between the amine and the ortho-nitro group significantly reduces its polarity, enhancing solubility in chlorinated and aromatic solvents while suppressing water solubility.

Physicochemical Profile & Structural Analysis[1][2]

To predict solubility behavior, we must first deconstruct the molecular architecture.[1] The 2-Iodo-4-methyl-6-nitroaniline molecule presents a classic case of amphiphilic conflict resolved by steric crowding.[1]

Structural Determinants of Solubility

-

The Aniline Core: Normally provides hydrogen bond (H-bond) donation (NH₂) and acceptance (N lone pair).[1]

-

The Ortho-Nitro Group (Pos 6): A strong H-bond acceptor.[1] Proximity to the amine facilitates an intramolecular hydrogen bond (NH

O=N).[1] This "locks" the protons, reducing their availability to interact with external solvents (e.g., water), thereby increasing lipophilicity. -

The Ortho-Iodine Atom (Pos 2): A large, soft halogen.[1] It introduces significant London Dispersion forces and steric bulk, disrupting crystal packing (lowering melting point relative to non-iodinated analogs) and enhancing solubility in soft, polarizable solvents (e.g., Chloroform, DCM).

-

The Para-Methyl Group (Pos 4): A weak activator that adds a minor lipophilic contribution.[1]

Predicted Hansen Solubility Parameters (HSP)

Using Group Contribution Methods (Van Krevelen/Hoftyzer) applied to the nitroaniline scaffold:

| Parameter | Symbol | Estimated Value (MPa | Influence on Solvent Choice |

| Dispersion | 20.5 – 21.5 | High affinity for aromatics (Toluene) and chlorinated solvents.[1] | |

| Polarity | 12.0 – 14.0 | Moderate polarity due to the nitro group dipole.[1] | |

| H-Bonding | 6.0 – 8.0 | Lower than typical anilines due to intramolecular "locking."[1] |

Solvent Selection & Solubility Landscape

The following categorization guides solvent selection for reactions, extractions, and recrystallizations.

Solubility Tier List (Estimated)

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong dipole interactions disrupt the crystal lattice; ideal for reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The "soft" iodine atom interacts favorably with soft chlorinated solvents.[1] |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate to High | Good H-bond acceptors for the remaining amine proton; useful for extraction.[1] |

| Alcohols | Methanol, Ethanol | Moderate | Soluble, but limited by the compound's reduced H-bond accepting capacity.[1] |

| Aromatics | Toluene, Xylene | Moderate | |

| Aliphatics | Hexane, Heptane | Low / Insoluble | Lacks sufficient dispersion energy to overcome crystal lattice energy.[1] |

| Aqueous | Water, Buffers (pH < 2) | Insoluble | Intramolecular bonding prevents hydration.[1] Soluble only as a salt in strong acid.[1] |

Visualization: Solvation Logic Flow

The following diagram illustrates the decision matrix for solvent selection based on the compound's structural features.

Figure 1: Mechanistic impact of functional groups on solvent compatibility.

Experimental Protocols for Solubility Determination

Since literature values are sparse, researchers must generate empirical data.[1] The following protocols are designed for self-validation and reproducibility.

Method A: Equilibrium Saturation (The Gold Standard)

Use this method when exact thermodynamic solubility values are required for formulation or crystallization design.[1]

Reagents:

-

Test Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filter (Do not use Nylon; nitroanilines may bind).[1]

Workflow:

-

Supersaturation: Add excess solid compound to 5 mL of solvent in a sealed glass vial until a visible precipitate remains.

-

Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours. Crucial: Use a thermomixer to ensure constant temperature.[1]

-

Sedimentation: Allow the vial to stand unagitated for 2 hours to let fines settle.

-

Filtration: Filter the supernatant using a pre-warmed syringe and PTFE filter.[1]

-

Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (Detection @ ~254 nm or ~380 nm for the nitro group).

Method B: Dynamic Visual Polythermal Method (Recrystallization Screen)

Use this method to rapidly identify solvents suitable for purification.[1]

Workflow:

-

Weigh 100 mg of solute into a vial.

-

Add solvent in 100 µL increments while heating to the boiling point.

-

Clear Point: Record the volume required to dissolve the solid at reflux.

-

Cloud Point: Cool slowly to room temperature and record the temperature at which crystallization begins.

-

Validation: If the difference between dissolution and crystallization temperature is >30°C, the solvent is a candidate for cooling crystallization.[1]

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for equilibrium solubility determination.

Applications & Handling

Recrystallization Strategy

Based on the predicted solubility differential:

-

Primary Candidate: Ethanol/Water (80:20) .[1] The compound will dissolve in hot ethanol but crash out upon cooling or water addition due to the hydrophobic iodine/methyl groups.[1]

-

Secondary Candidate: Toluene . Good solubility at boiling (110°C) and poor solubility at 0°C.[1]

Safety Considerations

-

Toxicity: Nitroanilines are potent toxins (methemoglobinemia agents) and potential carcinogens.[1] Handle in a fume hood.

-

Stability: Iodinated aromatics can be light-sensitive.[1] Store solutions in amber glassware.

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][3][4] (Defines the theoretical basis for

calculations). -

Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.[1][3][4] (Provides comparative data for nitroaniline congeners).

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for recrystallization of aromatic nitro compounds).

-

PubChem. (n.d.).[1][5] 2-Iodo-4-nitroaniline Compound Summary. National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link] (Used as a structural proxy for physicochemical properties).

-

Vyazovkin, S. (2020).[1] Isothermal and Non-isothermal Kinetics of Solubility. Springer.[1] (Methodology for polythermal solubility determination).

Sources

- 1. 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Iodo-4-methyl-6-nitrophenol | C7H6INO3 | CID 522351 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Applications of 2-Iodo-4-methyl-6-nitroaniline: A Polyfunctional Scaffold for Medicinal Chemistry

[1]

Executive Summary

2-Iodo-4-methyl-6-nitroaniline is a high-value synthetic intermediate (CAS: 1369924-88-8) that serves as a "linchpin" scaffold in drug discovery.[1] Its structural uniqueness lies in the dense array of orthogonal functional groups around the aniline core:

-

Iodine (C-2): A high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

-

Nitro (C-6): A latent amine precursor for heterocyclization (e.g., benzimidazoles, quinoxalines) or a directing group.[1]

-

Methyl (C-4): A metabolic handle (preventing metabolic soft-spot oxidation at the para position) or a probe for hydrophobic pocket filling.[1]

-

Primary Amine (C-1): The nucleophilic anchor for cyclization or derivatization.[1]

This guide outlines the synthetic utility of this scaffold, focusing on its role in Fragment-Based Drug Discovery (FBDD) and the synthesis of privileged heterocycles .

Synthetic Access to the Core

Before deploying the scaffold, researchers must often synthesize or purify it to high grade. The most robust route involves the electrophilic iodination of 2-methyl-6-nitroaniline , leveraging the activating power of the amine to direct the iodine to the ortho position.

Protocol 1: Regioselective Iodination of 2-Methyl-6-nitroaniline

Objective: Install the iodine atom at the C-2 position (ortho to the amine) with high regioselectivity.[1]

-

Reagents: 2-Methyl-6-nitroaniline (1.0 eq), Iodine Monochloride (ICl, 1.1 eq), Acetic Acid (AcOH), Sodium Acetate (NaOAc).[1]

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The amino group strongly activates the ortho position. The nitro group deactivates the ring but directs meta (which reinforces the ortho position relative to the amine).

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2-methyl-6-nitroaniline in 20 mL of glacial acetic acid. Add 1.2 eq of NaOAc to buffer the generated HCl.

-

Addition: Cool the solution to 15°C. Add a solution of ICl (11 mmol) in AcOH dropwise over 30 minutes. Note: Control temperature to prevent over-iodination.

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The product is less polar than the starting material.

-

Quench: Pour the reaction mixture into 100 mL of ice water containing 5% sodium thiosulfate (to reduce unreacted iodine).

-

Isolation: Filter the resulting orange/yellow precipitate. Wash with cold water.[1]

-

Purification: Recrystallize from Ethanol/Water to yield orange needles.

Application A: Benzimidazole Library Generation

The primary application of 2-iodo-4-methyl-6-nitroaniline is as a precursor for 4-iodo-6-methyl-benzimidazoles .[1] The ortho-nitroaniline motif allows for reduction to a diamine, followed by condensation with aldehydes.[1]

Strategic Advantage: The iodine atom remains intact during this sequence, providing a "handle" on the benzimidazole ring for late-stage diversification. This is superior to starting with a simple benzimidazole, where selective halogenation is difficult.

Workflow Visualization (DOT)

The following diagram illustrates the divergence from the core scaffold into benzimidazole libraries.

Figure 1: Synthetic pathway for generating benzimidazole libraries from the nitroaniline core.[1]

Protocol 2: Reductive Cyclization to Benzimidazoles

Phase 1: Nitro Reduction

-

Reagents: SnCl₂·2H₂O (5 eq), Ethanol.[1]

-

Procedure: Reflux the nitroaniline core with stannous chloride in ethanol for 3 hours. Neutralize with NaOH, filter celite, and concentrate to obtain the unstable diamine. Use immediately.

Phase 2: Cyclization

-

Reagents: Aryl Aldehyde (1.0 eq), Na₂S₂O₅ (oxidant/catalyst), DMF, 100°C.

-

Procedure: Mix the crude diamine and aldehyde in DMF. Heat to 100°C for 6 hours.

-

Outcome: The iodine is preserved at the C-4 position of the benzimidazole (numbering changes upon cyclization).

Application B: Indole Synthesis via Sonogashira/Cyclization

For targets requiring an indole scaffold (common in kinase inhibitors), this scaffold enables a Larock-type or Sonogashira-Cyclization approach.[1]

Mechanism:

-

Sonogashira Coupling: The C-2 Iodine is coupled with a terminal alkyne.[1]

-

Cyclization: Base-mediated cyclization of the resulting o-alkynylaniline yields the indole.[1]

Quantitative Comparison: Coupling Reactivity

The position of the iodine (ortho to amine, ortho to nitro) creates steric crowding but high electronic activation.

| Coupling Partner | Catalyst System | Yield | Notes |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 85% | Standard Sonogashira conditions work well.[1] |

| Alkyl Acetylene | Pd(dppf)Cl₂ / CuI | 60-70% | Slower due to sterics; requires higher temp.[1] |

| Boronic Acids | Pd(OAc)₂ / S-Phos | 90% | Suzuki coupling is highly efficient at C-2.[1] |

Application C: Late-Stage Diversification (LSD)

In modern drug discovery, Late-Stage Diversification is critical.[1] The 2-Iodo-4-methyl-6-nitroaniline scaffold allows chemists to build a complex heterocycle first, and then use the iodine handle to "snap on" different R-groups at the very end of the synthesis.[1]

Case Study: Kinase Inhibitor Design Many kinase inhibitors (e.g., for EGFR or VEGFR) require a hydrophobic moiety at the "hinge-binding" region.[1]

-

Step 1: Convert the nitroaniline to a benzimidazole core.

-

Step 2: The resulting 4-iodo-benzimidazole is reacted with a panel of 20 different aryl boronic acids via Suzuki coupling.[1]

-

Result: Rapid generation of 20 analogs to probe the hydrophobic pocket, all from a single batch of the iodo-nitroaniline precursor.

Protocol 3: Suzuki-Miyaura Coupling on the Scaffold

Objective: Couple an aryl group to the C-2 iodine position.[1]

-

Reagents: 2-Iodo-4-methyl-6-nitroaniline (1 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq), Dioxane/Water (4:1).[1]

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine reagents in a sealed tube.

-

Heat to 90°C for 12 hours.

-

Workup: Dilute with EtOAc, wash with brine.

-

Note: The nitro group remains intact, allowing for subsequent reduction after the coupling is complete.

-

Safety and Handling (E-E-A-T)

-

Toxicity: Nitroanilines are generally toxic and potential mutagens.[1] Handle with double gloves and in a fume hood.[1]

-

Thermal Stability: While the methyl and iodine groups are stable, the nitro group renders the compound potentially energetic. Avoid heating dry solids above 150°C.[1]

-

Light Sensitivity: Aryl iodides can undergo photodeiodination.[1] Store in amber vials.

References

-

Synthesis of 2,6-Diiodo-4-nitroaniline (Analogous Protocol): Organic Syntheses, Coll. Vol. 2, p. 349 (1943).[1] [Link]

-

Benzimidazole Synthesis from o-Nitroanilines: Journal of Chemical Sciences, "Synthesis of 2-substituted benzimidazoles from o-nitroanilines," (2010).[1] [Link][1]

-

Palladium-Catalyzed Cross-Coupling of Haloanilines: Chemical Reviews, "Palladium-Catalyzed Amination of Aryl Halides," (2008).[1] [Link][1]

-

Boronic Acid Monitoring in Coupling Reactions: Organic Letters, "Fluorometric Assay Simplifies Monitoring Of Boronic Acids," (2006).[1] [Link]

Strategic Utilization of 2-Iodo-4-methyl-6-nitroaniline in High-Value Scaffold Synthesis

[1][2]

Executive Summary

2-Iodo-4-methyl-6-nitroaniline (CAS: 123158-77-0) serves as a critical "linchpin" intermediate in the synthesis of complex heterocyclic pharmacophores.[1][2][3] Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an aryl iodide, a nitro group, and a primary amine—arranged around a central methylated arene core.

This specific substitution pattern allows for sequential, regioselective functionalization . The iodine atom facilitates transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) without disturbing the nitro group.[1][2] Conversely, the nitro/amine pair enables the construction of benzimidazoles, quinoxalines, and indoles via reduction and cyclization. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in drug discovery, specifically for PAR4 inhibitors and kinase-targeting scaffolds.

Part 1: Structural Analysis & Reactivity Profile[1][2]

The utility of 2-Iodo-4-methyl-6-nitroaniline stems from the electronic and steric environment created by its substituents.[1]

The Orthogonal Reactivity Map

The molecule offers four quadrants of reactivity, allowing chemists to "program" the sequence of bond formations.

| Functional Handle | Reactivity Mode | Key Transformation | Strategic Value |

| C-I (Position 2) | Electrophilic / Oxidative Addition | Cross-Coupling (Suzuki, Sonogashira, Heck) | Allows early-stage introduction of biaryl/heteroaryl complexity.[1][2] |

| -NO₂ (Position 6) | Reducible Electrophile | Reduction / Cyclization | Precursor to diamines for benzimidazole/quinoxaline formation.[1][2] |

| -NH₂ (Position 1) | Nucleophile | Protection / Condensation | Anchors the molecule; participates in cyclization or Sandmeyer reactions. |

| -CH₃ (Position 4) | Steric / Electronic | SAR Modulation | Blocks para-metabolism; provides lipophilic bulk often required for hydrophobic pocket binding.[2] |

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent pathways accessible from this single intermediate.

Caption: Divergent synthetic pathways from 2-Iodo-4-methyl-6-nitroaniline.[1][2][4] The C-I bond allows for coupling before or after heterocyclic ring closure.

Part 2: Preparation of the Intermediate

While commercially available, in-house preparation is often required for scale-up or isotopic labeling.[1][2] The synthesis exploits the strong directing effect of the amine to install the iodine regioselectively.

Protocol: Iodination of 4-Methyl-2-nitroaniline

Reaction Type: Electrophilic Aromatic Substitution (Iodination) Precursor: 4-Methyl-2-nitroaniline (also known as 2-nitro-p-toluidine).[1][2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid (AcOH). Ensure complete solvation; mild heating (40°C) may be required.

-

Reagent Preparation: Prepare a solution of Iodine Monochloride (ICl, 1.1 eq) in AcOH. Alternatively,

with -

Addition: Add the ICl solution dropwise to the aniline solution at room temperature. The amine group activates the ortho position (position 6) relative to itself.

-

Note: The para position is blocked by the methyl group, and the other ortho position is blocked by the nitro group.

-

-

Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1][2]

-

Quench & Workup: Pour the reaction mixture into ice-cold water. Sodium thiosulfate (

) solution should be added to quench unreacted iodine (indicated by fading of dark color). -

Isolation: The product precipitates as yellow/orange needles. Filter, wash copiously with water, and dry under vacuum.[5]

-

Purification: Recrystallization from Ethanol/Water if necessary.

Yield Expectation: 85–95%

Key Characterization:

Part 3: Key Synthetic Transformations & Applications

The "Coupling-First" Strategy (Suzuki-Miyaura)

In this workflow, the biaryl axis is established before closing the heterocyclic ring. This is crucial when the target heterocycle (e.g., a bulky quinoxaline) would sterically hinder the coupling reaction later.

-

Reagents:

(5 mol%), Aryl Boronic Acid (1.2 eq), -

Mechanism: The oxidative addition of Pd(0) into the C-I bond is rapid due to the weak C-I bond energy, even in the presence of the electron-withdrawing nitro group.

-

Application: Synthesis of PAR4 inhibitors . Patents (e.g., WO2018013776) describe using this intermediate to couple with complex boronic acids to build the "right-hand" side of the drug molecule before cyclizing the "left-hand" side.

The "Cyclization-First" Strategy (Benzimidazole Formation)

Here, the nitro group is reduced to a primary amine, generating a 1,2-diamine (phenylenediamine) core. This is then condensed with an aldehyde or carboxylic acid.

-

Step A: Nitro Reduction:

-

Protocol: Iron powder (5 eq),

(aq), EtOH, Reflux. -

Why Iron? Fe/AcOH or Fe/

is preferred over catalytic hydrogenation (

-

-

Step B: Condensation:

-

React the resulting diamine with an aldehyde (R-CHO) in the presence of an oxidant (e.g.,

or air) or acid catalyst.

-

-

Result: A 4-iodo-6-methylbenzimidazole .[1][2] The iodine remains intact, ready for late-stage diversification.

Synthesis of Necrosis Inhibitors (Indoles)

This intermediate is a precursor to 7-nitroindoles via the Sonogashira Coupling .

-

Coupling: React 2-iodo-4-methyl-6-nitroaniline with a terminal alkyne (Pd/Cu catalysis).

-

Cyclization: The resulting o-alkynylaniline can be cyclized (often mediated by CuI or Au catalysts) to form the indole core.

Part 4: Detailed Experimental Protocol

Representative Workflow: Synthesis of a 4-Iodo-Benzimidazole Scaffold

This protocol demonstrates the "Cyclization-First" approach, preserving the iodine for subsequent library generation.

Step 1: Nitro Reduction (Chemoselective)

-

Charge a flask with 2-iodo-4-methyl-6-nitroaniline (10 mmol) and Ethanol (50 mL).[1][2]

-

Add a solution of

(5.3 g, 100 mmol) in water (15 mL). -

Add Iron powder (2.8 g, 50 mmol) and heat to reflux for 2 hours.

-

Checkpoint: Monitor LC-MS for conversion of Nitro (

) to Amine ( -

Filter hot through Celite to remove iron residues. Concentrate filtrate to obtain the crude phenylene diamine.

Step 2: Benzimidazole Formation

-

Dissolve the crude diamine in DMF (20 mL).

-

Add Benzaldehyde (1.1 eq) and

(1.5 eq). -

Heat to

for 4 hours. -

Pour into water. The product, 2-phenyl-4-methyl-6-iodo-1H-benzimidazole , precipitates.[2]

-

Validation: The product now contains the benzimidazole core with the iodine handle still available at position 6 (numbering changes upon cyclization) for further coupling.

Part 5: Safety & Handling

-

Explosive Potential: Like all polynitro aromatics, 2-iodo-4-methyl-6-nitroaniline possesses high energy potential.[1][2] While mono-nitro compounds are generally stable, avoid subjecting the dry solid to extreme heat or shock.

-

Toxicity: Anilines are known methemoglobin-forming agents.[1][2] Absorption through skin is rapid. Handle only in a fume hood with nitrile gloves.

-

Iodine Stability: Store the compound in amber vials away from light to prevent homolytic cleavage of the C-I bond and subsequent degradation.

References

-

Preparation of 2-iodo-4-nitroaniline derivatives. PrepChem. (Methodology for iodination of nitroanilines using ICl).

-

Synthesis of 2-substituted benzimidazoles from o-nitroanilines. ResearchGate. (General protocol for nitro reduction and cyclization).

-

Tricyclic heteroaryl-substituted quinoline compounds as PAR4 inhibitors. World Intellectual Property Organization (WO2018013776A1).[1] (Specific application of 2-iodo-4-methyl-6-nitroaniline as Intermediate I-14A).

-

Indole and indazole compounds as inhibitors of cellular necrosis. Google Patents (US8436038B2). (Use of the intermediate in indole synthesis).

-

Suzuki-Miyaura Coupling Mechanism and Applications. Master Organic Chemistry. (Mechanistic grounding for the C-I bond utilization).

Sources

- 1. 532934-93-3|4-Iodo-2-methyl-6-nitroaniline|BLD Pharm [bldpharm.com]

- 2. 721925-17-3|3-Iodo-2-nitroaniline|BLD Pharm [bldpharm.com]

- 3. 97113-38-7|5-Iodo-4-methyl-2-nitroaniline|BLD Pharm [bldpharm.com]

- 4. WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors - Google Patents [patents.google.com]

- 5. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]

2-Iodo-4-methyl-6-nitroaniline: A Tri-Functional Scaffold for Divergent Heterocyclic Synthesis

This technical guide details the utility of 2-Iodo-4-methyl-6-nitroaniline (CAS 1369924-88-8) as a high-value scaffold for the divergent synthesis of fused nitrogen heterocycles.

Part 1: The Strategic Value of the Scaffold

In the landscape of drug discovery, "molecular complexity from simple precursors" is the gold standard. 2-Iodo-4-methyl-6-nitroaniline represents a "privileged scaffold" due to its Tri-Orthogonal Reactivity Profile .[1][2] Unlike simple anilines, this molecule possesses three distinct reactive handles positioned in a crowded, vicinal arrangement (1-Amino, 2-Iodo, 6-Nitro) around a central toluene core.

The Orthogonal Reactivity Matrix

| Functional Group | Position | Electronic Nature | Primary Reactivity Mode |

| Iodide (-I) | Ortho (C2) | Soft Electrophile | C-C / C-N Bond Formation (Suzuki, Sonogashira, Buchwald-Hartwig). |

| Nitro (-NO₂) | Ortho (C6) | Strong E-Withdrawing | Latent Nucleophile (Reductive cyclization to benzimidazoles/quinoxalines).[1][2] |

| Amine (-NH₂) | Ipso (C1) | Hard Nucleophile | Direct Functionalization (Acylation, Alkylation, Diazotization).[1][2] |

| Methyl (-CH₃) | Para (C4) | Weak E-Donating | Solubility & NMR Tracer (Provides lipophilicity and a diagnostic singlet).[1][2] |

Why this specific isomer? The 2-iodo-6-nitro substitution pattern is superior to the 2-iodo-4-nitro isomer for heterocyclic synthesis because both reactive groups (I and NO₂) flank the primary amine. This proximity facilitates vicinal cyclization reactions (e.g., forming 4- and 7-substituted indoles or benzimidazoles) that are geometrically impossible with the para-isomer.[1]

Part 2: Synthesis of the Precursor

Commercial availability of this specific isomer can be sporadic.[1][2] The following protocol ensures a scalable, high-purity synthesis starting from the widely available 2-nitro-4-methylaniline (2-Nitro-p-toluidine) .

Protocol: Regioselective Iodination

Reaction Type: Electrophilic Aromatic Substitution (EAS) Mechanism: The amino group strongly activates the ortho positions.[1][2] With C2 occupied by NO₂ and C4 by CH₃, the C6 position is the exclusive site for iodination.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (65.7 mmol) of 2-nitro-4-methylaniline in 100 mL of glacial acetic acid.

-

Catalyst Addition: Add 5 mol% sulfuric acid (H₂SO₄) to protonate the iodine source, enhancing electrophilicity.[1][2]

-

Iodination: Slowly add Iodine Monochloride (ICl) (1.1 equiv) in acetic acid dropwise at 20°C. Note: ICl is superior to I₂ for this electron-deficient ring.[1][2]

-

Heating: Warm the mixture to 60°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting material (bright orange) will convert to the product (deep yellow/red).[1][2]

-

Quench & Isolation: Pour the reaction mixture into 500 mL ice-water containing 5% sodium thiosulfate (to remove unreacted iodine).

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1) to yield 2-Iodo-4-methyl-6-nitroaniline as yellow needles.[1][2]

Part 3: Divergent Synthetic Workflows

The core value of this scaffold is its ability to branch into three distinct heterocyclic classes based on the order of operations.

Workflow A: The Indole Route (Sonogashira Cascade)

This pathway utilizes the C-I bond for alkynylation, followed by a base-mediated cyclization involving the amine.

Mechanism:

-

Sonogashira Coupling: Pd-catalyzed coupling of terminal alkyne at C2.[1][2]

-

Cyclization: The resulting 2-alkynylaniline undergoes 5-endo-dig cyclization (often Cu-catalyzed) to form the indole core.[1][2]

Experimental Protocol (Indole Synthesis):

-

Reagents: Scaffold (1.0 equiv), Phenylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 equiv), DMF.[1][2]

-

Conditions: Degas solvents.[1][2] Heat at 80°C for 6 hours under Argon.

-

Result: Formation of 7-nitro-5-methyl-2-phenylindole .[1][2]

-

Critical Insight: The 6-nitro group remains intact, allowing for subsequent functionalization (e.g., reduction to a 7-aminoindole for bi-heterocyclic coupling).

Workflow B: The Benzimidazole Route (Reductive Cyclization)

This pathway exploits the 6-nitro group as a "masked" amine.[1][2]

Mechanism:

-

Reduction: Selective reduction of -NO₂ to -NH₂ (using Fe/AcOH or H₂/Pd-C).[1][2]

-

Condensation: The resulting vicinal diamine (1,2,3-triaminobenzene derivative) reacts with aldehydes or carboxylic acids.[1][2]

Experimental Protocol (Benzimidazole Synthesis):

-

Step 1: Suspend scaffold in EtOH/H₂O. Add Fe powder (5 equiv) and NH₄Cl (catalytic).[1][2] Reflux 2 hrs.[1][2] Filter hot.

-

Step 2: To the filtrate (containing the diamine), add Benzaldehyde (1.0 equiv) and Na₂S₂O₅ (oxidant/promoter) in DMF at 100°C.

-

Critical Insight: The Iodine atom is preserved at position 4 of the benzimidazole.[1][2] This is crucial. Most syntheses lose the halogen.[1][2] Retaining the iodine allows this benzimidazole to serve as a substrate for further Suzuki couplings to build libraries.[1][2]

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

Caption: Divergent synthesis pathways converting the 2-Iodo-4-methyl-6-nitroaniline scaffold into Indole (Path A) and Benzimidazole (Path B) libraries.

Part 5: Quantitative Comparison of Methods

When selecting a pathway, consider the following yield and compatibility data derived from analogous o-iodo-nitroaniline systems.

| Parameter | Path A: Indole Synthesis | Path B: Benzimidazole Synthesis |

| Key Reagent | Phenylacetylene / Pd(PPh₃)₄ | Benzaldehyde / Na₂S₂O₅ |

| Limiting Factor | Steric hindrance at C2 (Iodine) | Solubility of the triamine intermediate |

| Typical Yield | 65 - 78% | 82 - 90% |

| Reaction Time | 6 - 12 Hours | 3 - 5 Hours |

| Atom Economy | High (Loss of HI) | Moderate (Loss of H₂O, Fe oxides) |

| Post-Rxn Utility | Nitro group remains for late-stage modification. | Iodine atom remains for late-stage modification.[1][2] |

References

-

Sigma-Aldrich. 2-Iodo-4-methyl-6-nitroaniline Product Specification & CAS 1369924-88-8 Data.[1][2][3]

-

Halimehjani, A. Z., et al. (2014).[1][2][4] Nitroalkenes in the synthesis of heterocyclic compounds.[1][2][4] RSC Advances.[1][2][4]

-

BenchChem. Application Notes: Synthesis of Heterocyclic Compounds Using 2-Iodoaniline Derivatives.

-

PubChem. Compound Summary: 2-Iodo-4-nitroaniline (Analogous Reactivity Data).[1][2][1][2]

-

ResearchGate. Synthesis of 2-substituted benzimidazoles from o-nitroanilines.

Sources

- 1. 2,6-Diiodo-4-nitroaniline | C6H4I2N2O2 | CID 79386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 100704-34-5|2-Iodo-6-nitroaniline|BLD Pharm [bldpharm.com]

- 4. Part II: nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

Strategic Functionalization of the C-I Bond in 2-Iodo-4-methyl-6-nitroaniline

Executive Summary

The molecule 2-Iodo-4-methyl-6-nitroaniline represents a "privileged scaffold" in heterocyclic synthesis.[1] Its value lies not merely in its constituent functional groups, but in their specific ortho/para relationships. The Iodo group (C2) serves as a highly labile handle for transition-metal catalysis, chemically orthogonal to the Nitro group (C6) , which acts as a latent nucleophile or directing group.

This guide explores the reactivity profile of the C-I bond in this electron-deficient system. Unlike simple aryl halides, the presence of the ortho-nitro and para-methyl groups creates a "Push-Pull" electronic environment that accelerates oxidative addition while imposing specific steric constraints.[1] We focus on two primary workflows: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira) and Heteroannulation (Larock Indole Synthesis).[1]

Electronic & Steric Landscape

To manipulate the iodo group effectively, one must understand the local environment of the C-I bond.

-

Electronic Activation: The nitro group at C6 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect on the ring.[1] While it is meta to the iodine, the overall electron deficiency of the ring lowers the energy barrier for Oxidative Addition of Pd(0) into the C-I bond. This makes the molecule significantly more reactive than its non-nitrated analogues (e.g., 2-iodo-4-methylaniline).[1]

-

Steric Accessibility: The iodine atom is flanked by the primary amine (-NH2) and a proton (H3). The bulky nitro group is distal (C6), meaning steric hindrance at the reaction site is minimal. This allows for the use of bulkier phosphine ligands (e.g., XPhos, SPhos) without compromising yield.

Reactivity Diagram

The following diagram maps the orthogonal reactivity channels available to this scaffold.

Figure 1: The orthogonal reactivity landscape.[1] The C-I bond (blue paths) can be engaged selectively without affecting the nitro group.

Primary Mechanism: The Larock Indole Synthesis

The most high-value application of the C-I bond in this substrate is the Larock Indole Synthesis . This reaction couples the ortho-iodoaniline with an internal alkyne to yield 2,3-disubstituted indoles in a single step.[1]

In the context of 2-Iodo-4-methyl-6-nitroaniline, this pathway yields 7-nitroindoles , a substitution pattern that is notoriously difficult to access via classical Fischer Indole Synthesis due to the deactivating nature of the nitro group.[1]

Mechanistic Pathway[2][3][4]

-

Oxidative Addition: Pd(0) inserts into the C-I bond. The electron-deficient ring accelerates this step.[1]

-

Coordination: The alkyne coordinates to the Pd(II) species.

-

Migratory Insertion: The alkyne inserts into the Pd-Ar bond. Regioselectivity is controlled by steric bulk (large groups prefer the position distal to the nitrogen).

-

Intramolecular Amination: The nitrogen displaces the iodide/palladium to close the ring.

Figure 2: Catalytic cycle for the Larock synthesis. The electron-poor nature of the aryl ring stabilizes the Oxidative Addition intermediate.

Experimental Protocols

The following protocols are designed for high reproducibility. They assume standard Schlenk line techniques to exclude oxygen, which is critical for preserving the active Pd(0) species.

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 4-methyl-6-nitro-2-phenylaniline (Biaryl linkage).[1]

Reagents:

-

Substrate: 2-Iodo-4-methyl-6-nitroaniline (1.0 equiv)[1]

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(OAc)2/SPhos for difficult substrates.

-

Base: K2CO3 (2.0 M aq. solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).[1]

Step-by-Step Workflow:

-

Charge: In a dry reaction vial, combine the iodoaniline (1.0 mmol, 278 mg), phenylboronic acid (1.2 mmol, 146 mg), and Pd catalyst (0.05 mmol).

-

Inert: Seal the vial and purge with Argon for 5 minutes.

-

Solvate: Inject degassed solvent (5 mL) and aqueous base (1.5 mL) through the septum.

-

React: Heat the mixture to 90°C for 4–6 hours. Monitoring via TLC (Hexane/EtOAc 7:3) should show the disappearance of the starting iodide (

) and appearance of a fluorescent biaryl spot. -

Workup: Cool to RT. Filter through a celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.

-

Purification: Flash column chromatography (Silica gel). The nitro group makes the product less polar than the corresponding diamine.

Protocol B: Larock Indole Synthesis

Target: Synthesis of 5-methyl-7-nitro-2,3-diphenylindole.[1]

Reagents:

-

Substrate: 2-Iodo-4-methyl-6-nitroaniline (1.0 equiv)[1]

-

Alkyne: Diphenylacetylene (1.2 equiv)

-

Catalyst: Pd(OAc)2 (5 mol%)[1]

-

Ligand: PPh3 (10 mol%) - Note: Ligand-free conditions often fail with nitro-substituted anilines due to Pd aggregation.[1]

-

Base: Na2CO3 or K2CO3 (2.0 equiv)

-

Additive: LiCl (1.0 equiv) - Critical for stabilizing the Pd-intermediate.[1]

-

Solvent: DMF (anhydrous).

Step-by-Step Workflow:

-

Preparation: Dissolve Pd(OAc)2 and PPh3 in DMF and stir for 15 mins under Argon to generate the active catalyst species (yellow to orange color change).

-

Addition: Add the iodoaniline (1.0 mmol), alkyne (1.2 mmol), Base, and LiCl to the reaction vessel.

-

Thermal Cycle: Heat to 100°C for 12–16 hours.

-

Observation: The reaction mixture will darken significantly.

-

Quench: Pour the mixture into ice-cold water (50 mL). The indole product usually precipitates.

-

Isolation: Extract with EtOAc (3x). Wash the organic phase aggressively with water (to remove DMF) and LiCl solution.

-

Crystallization: Recrystallize from Ethanol/Water to yield the pure indole.

Quantitative Data: Halogen Comparative Reactivity

The following table highlights why the Iodo-analogue is the superior choice for these transformations compared to the bromo- or chloro-variants.

| Halogen (X) | Bond Energy (C-X) | Pd Oxidative Addition Rate | Yield (Suzuki @ 80°C) | Yield (Larock @ 100°C) |

| Iodine (-I) | 65 kcal/mol | Fastest | 92% | 88% |

| Bromine (-Br) | 81 kcal/mol | Moderate | 65% (requires 110°C) | 45% (requires bulky ligands) |

| Chlorine (-Cl) | 96 kcal/mol | Slow/Inert | <10% (requires specialized cat.) | 0% (NR) |

*Yields are representative approximations based on standard conditions (Pd(PPh3)4, K2CO3) for nitro-aniline substrates.[1]

Troubleshooting & Critical Parameters

The "Nitro Effect"

While the nitro group activates the C-I bond for Pd insertion, it can also act as a weak oxidant or coordinate to the metal center, potentially poisoning the catalyst.

-

Solution: If conversion stalls, increase the catalyst loading to 10 mol% or switch to a palladacycle precatalyst (e.g., Hermann’s Catalyst) which is more robust against oxidative poisoning.

Regioselectivity in Cyclization

In the Larock synthesis, if using an unsymmetrical alkyne (

-

Reasoning: During the carbopalladation step, the steric bulk of the alkyne directs the Pd moiety away from the larger substituent.

References

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society, 113(17), 6689-6690.[1] Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.[1] Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] Link

-

Nitroarene Reactivity: Yadav, M. R., et al. (2017).[2] The Suzuki-Miyaura Coupling of Nitroarenes.[1][3][4][5] Journal of the American Chemical Society, 139(28), 9423-9426.[1] Link

Sources

Strategic Utilization of 2-Iodo-4-methyl-6-nitroaniline in Kinase Inhibitor Design

Executive Summary

In the high-stakes landscape of kinase inhibitor discovery, the selection of starting fragments dictates the ceiling of chemical diversity. 2-Iodo-4-methyl-6-nitroaniline (IMNA) represents a "privileged intermediate"—a dense functional scaffold offering three orthogonal reactivity handles within a single benzene ring.

This guide details the technical deployment of IMNA as a precursor for 4,6-disubstituted benzimidazoles , a pharmacophore found in inhibitors targeting EGFR, VEGFR, and MEK. Unlike simple anilines, IMNA allows for Late-Stage Diversification (LSD) via its iodine handle, enabling researchers to lock in the hinge-binding core early while iterating on solvent-exposed tails to tune solubility and pharmacokinetic (PK) profiles.

Part 1: Structural Analysis & Pharmacophore Mapping

The Orthogonal Reactivity Triad

IMNA is valuable because it possesses three distinct functional handles that react under mutually exclusive conditions, allowing for programmable synthesis.

| Functional Group | Position | Reactivity Profile | Kinase Role |

| Iodine (-I) | Ortho (C2) | High Reactivity: Excellent for Pd-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira). Reacts before Cl/Br analogs. | Vector Extension: Attachment point for solubilizing tails or P-loop interacting groups. |

| Nitro (-NO₂) | Ortho (C6) | Latent Nucleophile: Precursor to a primary amine via reduction (Fe/AcOH, H₂/Pd). | Hinge Binder: Upon cyclization to benzimidazole, forms the N-H donor for the hinge region. |

| Methyl (-CH₃) | Para (C4) | Inert/Steric: Provides hydrophobic bulk; metabolically stable compared to unsubstituted rings. | Hydrophobic Pocket: Fills the hydrophobic back-pocket or gatekeeper region (e.g., T790M in EGFR). |

Pharmacophore Visualization

The following diagram illustrates how the IMNA fragment evolves into a kinase inhibitor core.

Figure 1: Transformation of IMNA into a bioactive kinase scaffold. The iodine atom is retained to serve as a vector for library generation.

Part 2: Synthetic Access (The "Make")

Reliable access to IMNA is critical. While commercially available, in-house synthesis is often required for scale-up or isotopically labeled studies. The standard route involves the electrophilic iodination of 4-methyl-2-nitroaniline.

Protocol: Regioselective Iodination

Reaction Logic: The amino group activates the ring, but the nitro group deactivates it. The position ortho to the amine (and meta to the nitro) is the most nucleophilic site remaining. Iodine Monochloride (ICl) is the preferred reagent over elemental iodine due to its higher electrophilicity.

Reagents:

-

4-Methyl-2-nitroaniline (1.0 equiv)

-

Iodine Monochloride (ICl) (1.1 equiv)

-

Glacial Acetic Acid (Solvent)[1]

-

Sodium Acetate (Buffer, optional to scavenge HCl)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (65.7 mmol) of 4-methyl-2-nitroaniline in 100 mL of glacial acetic acid in a round-bottom flask. Heat to 40°C to ensure complete solubility.

-

Addition: Cool the solution to 20°C. Add ICl (11.7 g, 72.3 mmol) dropwise over 30 minutes. Note: Exothermic reaction. Maintain temperature <30°C to prevent di-iodination.

-

Digestion: Stir the dark mixture at room temperature for 4 hours. Monitor by TLC (30% EtOAc/Hexanes). The product usually has a lower Rf than the starting material.

-

Quench: Pour the reaction mixture into 500 mL of ice water containing 5% sodium bisulfite (NaHSO₃). This reduces unreacted iodine/ICl, turning the solution from dark brown to yellow.

-

Isolation: Filter the resulting yellow precipitate. Wash copiously with water to remove acetic acid.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

-

Yield Target: >85%

-

Appearance: Yellow/Orange needles.

-

Part 3: Functionalization Strategies (The "Use")

The utility of IMNA lies in the Divergent Synthesis pathways it enables. You can either functionalize the ring first (Path A) or build the heterocycle first (Path B).

Decision Matrix

-

Choose Path A (Coupling First) if: Your coupling partner is bulky and might suffer steric hindrance from the benzimidazole ring, or if the coupling conditions (e.g., strong base) are incompatible with the acidic N-H of the benzimidazole.

-

Choose Path B (Cyclization First) if: You want to create a "master batch" of the benzimidazole core and then split it to attach 50+ different tails via high-throughput screening (HTS) Suzuki coupling.

Workflow Visualization

Figure 2: Divergent synthetic workflows. Path B is generally preferred for medicinal chemistry campaigns to maximize library size.

Part 4: Detailed Experimental Protocols

Path B: Synthesis of the "Master Scaffold" (4-Methyl-6-iodo-1H-benzimidazole)

This protocol converts IMNA into a stable benzimidazole core, retaining the iodine for later use.

Step 1: Nitro Reduction to Diamine

-

Challenge: Reducing the nitro group without de-iodinating the ring (hydrodehalogenation is a risk with Pd/H₂).

-

Solution: Use Iron (Fe) powder or Sodium Dithionite, which are chemoselective for nitro groups.

Protocol:

-

Suspend IMNA (1.0 equiv) in EtOH:H₂O (3:1).

-

Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv).

-

Reflux for 2 hours. The yellow suspension will turn black/brown (iron oxides).

-

Filter hot through Celite to remove iron residues.

-

Concentrate the filtrate to obtain the crude 3-iodo-5-methyl-benzene-1,2-diamine . Use immediately (diamines oxidize in air).

Step 2: Cyclization to Benzimidazole

-

Dissolve the crude diamine in Triethyl Orthoformate (TEOF) (acts as solvent and reagent) or Formic Acid.

-

Add a catalytic amount of p-TsOH (if using TEOF).

-

Heat to 80°C for 3 hours.

-

Evaporate solvent. Neutralize with sat. NaHCO₃.

-

Extract with EtOAc. The product, 4-methyl-6-iodo-benzimidazole , is a stable solid.

Late-Stage Suzuki Coupling (LSD)

Once you have the benzimidazole scaffold, use this general protocol for library synthesis.

Reagents:

-

Scaffold (1.0 equiv)

-

Boronic Acid/Ester (1.2 equiv)

-

Pd(dppf)Cl₂[2][3][4]·DCM (0.05 equiv) - Robust catalyst for heteroaryl chlorides/iodides.

-

K₂CO₃ (3.0 equiv)

-

Dioxane:Water (4:1)

Procedure:

-

Degas solvents with nitrogen for 15 mins.

-

Combine all reagents in a microwave vial.

-

Heat at 100°C for 1 hour (or microwave 120°C for 20 min).

-

Filter through a silica plug or scavenge Pd with thiol-functionalized silica.

References

-

Synthesis of 2-iodo-4-methyl-6-nitroaniline

-

Benzimidazole Synthesis for Kinase Inhibitors

-

Cross-Coupling Methodologies

-

Kinase Inhibitor Case Studies

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis Technique of 2-Methyl-6-nitroaniline [energetic-materials.org.cn]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. o-Nitroaniline derivatives. Part 9. Benzimidazole N-oxides unsubstituted at N-1 and C-2 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note: Regioselective Iodination of 4-Methyl-2-Nitroaniline

Executive Summary

This application note details the protocol for the regioselective iodination of 4-methyl-2-nitroaniline (MNNA) to synthesize 2-iodo-4-methyl-6-nitroaniline . This transformation is a critical intermediate step in the development of complex pharmacophores, particularly kinase inhibitors and dye precursors, where the iodine moiety serves as a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Unlike simple anilines, MNNA presents a "push-pull" electronic system with a strongly activating amino group and a strongly deactivating nitro group. This protocol leverages Iodine Monochloride (ICl) in glacial acetic acid to achieve high yields (>85%) with exclusive regioselectivity, avoiding common pitfalls such as oxidation or poly-halogenation.

Scientific Background & Mechanistic Rationale[1][2][3][4][5]

Electronic and Steric Analysis

The regiochemistry of this reaction is dictated by the competing directing effects of the substituents on the benzene ring.

-

Substrate: 4-methyl-2-nitroaniline.[1]

-

Activator: The amino group (

) is a strong electron-donating group (EDG) directing electrophiles to the ortho and para positions. -

Deactivator: The nitro group (

) is a strong electron-withdrawing group (EWG) directing meta. -

Blocker: The methyl group (

) occupies the para position relative to the amine.

Site Selectivity Logic:

-

Position 2: Blocked by

. -

Position 3: Sterically crowded (flanked by

and -

Position 5: Meta to the activator

. -

Position 6: Ortho to the activator

and meta to the deactivator

Reaction Mechanism (Graphviz Visualization)

The reaction proceeds via a standard Electrophilic Aromatic Substitution (EAS) pathway. The ICl bond is polarized, providing an equivalent of "

Figure 1: Mechanistic pathway for the iodination of MNNA. The amino group activates the C6 position for attack by the electrophilic iodine species.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |

| 4-Methyl-2-nitroaniline | 152.15 | 1.0 | Substrate |

| Iodine Monochloride (ICl) | 162.35 | 1.1 - 1.2 | Iodinating Agent |

| Glacial Acetic Acid (AcOH) | 60.05 | Solvent | Solvent/Proton Source |

| Sodium Thiosulfate | 158.11 | N/A | Quenching Agent |

Method A: Standard Scale-Up Protocol (ICl/AcOH)

Recommended for gram-scale synthesis (1g – 100g).

Step-by-Step Procedure:

-

Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-methyl-2-nitroaniline (1.0 equiv) in Glacial Acetic Acid (approx. 5-10 mL per gram of substrate).

-

Note: Mild heating (40°C) may be required to fully dissolve the nitroaniline. Ensure the solution returns to room temperature (20-25°C) before proceeding.

-

-

Reagent Preparation: Prepare a solution of Iodine Monochloride (1.1 equiv) in a minimal amount of Glacial Acetic Acid.

-

Safety: ICl is corrosive and volatile. Handle in a fume hood.

-

-

Addition: Add the ICl solution dropwise to the stirring substrate solution over 30–60 minutes.

-

Observation: The solution will darken significantly (dark red/brown).

-

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes) or HPLC.

-

Endpoint: Disappearance of the starting material spot (

) and appearance of a less polar product spot (

-

-

Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice and water (10x reaction volume).

-

Step: Add saturated aqueous Sodium Thiosulfate (

) solution dropwise with vigorous stirring until the dark iodine color fades to a bright yellow/orange precipitate.

-

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water to remove residual acid and inorganic salts.

-

Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture if high purity (>99%) is required.

-

Yield: Expected yield is 85–92%.

-

Method B: Mild Alternative (NIS)

Recommended for small-scale screening or acid-sensitive substrates.

-

Dissolve substrate in Acetonitrile (MeCN) or DMF .

-

Add N-Iodosuccinimide (NIS, 1.1 equiv) .

-

Add a catalytic amount of TFA (10 mol%) or PTSA .

-

Stir at 60°C for 4 hours.

-

Work up by removing solvent and extracting with EtOAc/Brine.[4]

Process Workflow & Visualization

Figure 2: Operational workflow for the synthesis of 2-iodo-4-methyl-6-nitroaniline.

Quality Control & Characterization

Upon isolation, the product should be characterized to ensure regioselectivity.

| Analytical Method | Expected Result | Interpretation |

| Appearance | Yellow to Orange solid | Typical for nitroanilines. |

| Melting Point | 104°C – 108°C | Distinct from starting material (MNNA MP: ~130°C). |

| 1H NMR (DMSO-d6) | Two aromatic singlets | Regiochemistry Proof: The loss of ortho/meta coupling indicates protons are para to each other (Positions 3 and 5). |

| Mass Spectrometry | M+1 = 279.0 | Confirms mono-iodination (MW 278.05). |

NMR Diagnostic Logic: In the starting material (MNNA), protons at C3, C5, and C6 show splitting patterns (d, dd). In the product, the iodine occupies C6. The remaining protons are at C3 and C5. Since C4 is methyl-substituted, protons H3 and H5 are meta to each other.

-

H3: Singlet (or weak doublet,

). -

H5: Singlet (or weak doublet,

). -

Absence of H6: Confirming substitution at the ortho-amino position.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Deactivated ring system slows kinetics. | Increase temperature to 50-60°C. Do not exceed 80°C to avoid oxidation. |

| Polysubstitution | Excess ICl used. | Strictly control stoichiometry (1.05 - 1.1 equiv). Add ICl slowly. |

| Dark/Black Product | Residual Iodine or Oxidation. | Ensure thorough quenching with Sodium Thiosulfate until the filtrate is clear. Recrystallize from Ethanol/Water. |

| Solubility Issues | Substrate not dissolving in AcOH. | Mild heating during initial dissolution is acceptable. Co-solvent (DCM) can be used but slows the reaction. |

Safety & Handling (E-E-A-T)

-

Iodine Monochloride (ICl): Causes severe skin burns and eye damage. Reacts violently with water. Dispense in a fume hood using glass syringes or addition funnels.

-

Nitroanilines: Toxic by inhalation, ingestion, and skin contact.[5] Known to cause methemoglobinemia. Wear double nitrile gloves and a lab coat.

-